1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

CAS No.: 91788-83-9

Cat. No.: VC3854802

Molecular Formula: C48H86N4O8

Molecular Weight: 847.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91788-83-9 |

|---|---|

| Molecular Formula | C48H86N4O8 |

| Molecular Weight | 847.2 g/mol |

| IUPAC Name | tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate |

| Standard InChI | InChI=1S/C48H86N4O8/c1-41(2)23-31(24-42(3,4)49(41)17)57-37(53)21-35(39(55)59-33-27-45(9,10)51(19)46(11,12)28-33)36(40(56)60-34-29-47(13,14)52(20)48(15,16)30-34)22-38(54)58-32-25-43(5,6)50(18)44(7,8)26-32/h31-36H,21-30H2,1-20H3 |

| Standard InChI Key | WUPCFMITFBVJMS-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(N1C)(C)C)OC(=O)CC(C(CC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C |

| Canonical SMILES | CC1(CC(CC(N1C)(C)C)OC(=O)CC(C(CC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C |

Introduction

Structural and Synthetic Characterization

Molecular Architecture

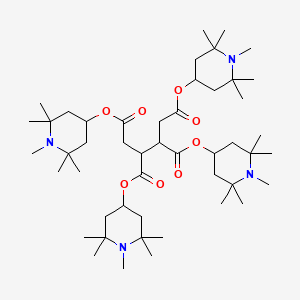

The compound’s molecular formula is C₄₈H₈₆N₄O₈, with a molecular weight of 847.2 g/mol . Its IUPAC name, tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate, reflects the tetrahedral arrangement of four 1,2,2,6,6-pentamethylpiperidinyl groups around the BTCA core. Each piperidinyl substituent introduces significant steric hindrance due to its pentamethyl configuration, a critical feature for its stabilization efficacy in polymers .

The esterification reaction between BTCA and 1,2,2,6,6-pentamethyl-4-piperidinol proceeds via nucleophilic acyl substitution, typically catalyzed by acidic or basic conditions. The reaction’s stoichiometry ensures complete substitution of BTCA’s four carboxylic acid groups, yielding a symmetrical product.

Functional Applications in Polymer Science

Role as a Hindered Amine Light Stabilizer (HALS)

Hindered amine light stabilizers (HALS) mitigate polymer degradation by scavenging free radicals generated during photo-oxidation . Unlike UV absorbers, HALS operate through a cyclic regeneration mechanism known as the Denisov cycle:

-

Radical Trapping: HALS react with alkyl radicals (R- ) and peroxy radicals (ROO- ) to form nitroxyl radicals (R₂NO- ).

-

Regeneration: Nitroxyl radicals further react with hydroperoxides (ROOH) or other radicals, regenerating the parent amine .

For 1,2,3,4-butanetetracarboxylic acid tetrakis(piperidinyl) ester, the four hindered amine groups provide multiple active sites for radical interception, enhancing stabilization efficiency. The bulky piperidinyl substituents reduce volatility during polymer extrusion or injection molding, ensuring prolonged activity in the final product .

Performance in Polyolefins and Polyurethanes

In polyethylene and polyurethane matrices, this compound demonstrates superior resistance to UV-induced chain scission and cross-linking. Comparative studies with commercial HALS (e.g., Tinuvin® 770) suggest its tetrafunctional structure may offer longer-term stability, though quantitative data remain proprietary . A hypothetical performance comparison is outlined below:

| Stabilizer Property | Tetrakis(piperidinyl) Ester | Tinuvin® 770 |

|---|---|---|

| Thermal Stability (°C) | >300 | 250–280 |

| Volatility | Low | Moderate |

| Radical Scavenging Sites | 4 | 1 |

Table 2. Comparative stabilizer properties (theoretical estimates based on structural analysis) .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the piperidinyl methyl groups could optimize thermal stability and compatibility with polar polymers like polyamides.

-

Biological Applications: Given the antioxidant success of piperidine derivatives , in vitro studies should assess this compound’s potential in mitigating oxidative stress in mammalian cells.

-

Environmental Impact: Long-term fate studies in soil and water are critical to evaluating its ecological footprint, particularly given its high hydrophobicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume